molecular formula C9H7FO5S B13470372 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylicacid

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylicacid

Cat. No.: B13470372
M. Wt: 246.21 g/mol
InChI Key: PVWXSOABXWVJMF-UHFFFAOYSA-N
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Description

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzofuran ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored due to its efficiency and the ability to produce high yields . The reaction conditions often involve the use of photoredox catalysis, which enables the generation of fluorosulfonyl radicals from stable precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are designed to ensure high efficiency and scalability while maintaining the stability of the product.

Chemical Reactions Analysis

Types of Reactions

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas, photoredox catalysts, and various nucleophiles. The reaction conditions often involve mild temperatures and controlled environments to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis and drug development .

Scientific Research Applications

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid involves the interaction of the fluorosulfonyl group with specific molecular targets. The fluorosulfonyl group is known to form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . This property makes the compound a valuable tool in the study of enzyme mechanisms and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl fluorides such as:

Uniqueness

What sets 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid apart is its unique benzofuran ring structure combined with the fluorosulfonyl group. This combination imparts distinct reactivity and stability, making it particularly useful in applications where other sulfonyl fluorides may not be as effective .

Properties

Molecular Formula

C9H7FO5S

Molecular Weight

246.21 g/mol

IUPAC Name

7-fluorosulfonyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H7FO5S/c10-16(13,14)7-4-6(9(11)12)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12)

InChI Key

PVWXSOABXWVJMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)F)C(=O)O

Origin of Product

United States

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